molecular formula C11H18BrNO4 B016479 L-N-t-Boc-2-bromomethyl Glycine Allyl Ester CAS No. 865701-97-9

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester

Cat. No. B016479
M. Wt: 308.17 g/mol
InChI Key: XDOUMZBQABKMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester involves a one-pot procedure from diethylacetamidomalonate and 2,3-dibromopropene, yielding a 75% overall yield. This process is efficient for separating enantiomers through a tandem biocatalytic kinetic hydrolytic resolution, making it a pivotal intermediate for further elaboration into various interesting unnatural amino acids (Leanna & Morton, 1993).

Molecular Structure Analysis

The molecular structure of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester and related compounds has been analyzed through various techniques, including X-ray diffraction and density functional theory (DFT) calculations. These studies reveal that the compound adopts a highly extended structure, with the succinimide ring exhibiting a puckered conformation, which is significant for understanding its reactivity and interactions in chemical reactions (Capasso et al., 2009).

Chemical Reactions and Properties

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester undergoes various chemical reactions, including allylation, which is promoted by polymer-supported sulfonamide of N-glycine, yielding good to high yields in different cases. This highlights its versatility as a reactant in the synthesis of complex organic molecules (Li & Zhao, 2006).

Physical Properties Analysis

The physical properties of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester, such as its solubility in various solvents and thermal behavior, have been studied to understand its stability and applicability in different chemical processes. These properties are crucial for its handling and storage, as well as for its use in synthesis reactions.

Chemical Properties Analysis

The chemical properties of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester, including its reactivity with different chemical groups and its role as a precursor in the synthesis of amino acid derivatives, have been extensively studied. For instance, its involvement in indium-mediated allylation reactions showcases its utility in creating complex organic structures with high yields and functional group tolerance (Vemula, Kumar, & Cook, 2015).

Scientific Research Applications

Peptide Nucleic Acid (PNA) Synthesis

A practical synthesis method starting from N-(2-aminoethyl)glycine led to the development of peptide nucleic acid (PNA) monomers, utilizing esters like the allyl ester. These monomers, with bis-N-Boc-protected nucleobase moieties, contributed to the synthesis of mixed-sequence PNA oligomers, demonstrating the compound's utility in nucleic acid mimicry and potential for genetic diagnostics and therapeutics (Wojciechowski & Hudson, 2008).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the compound has served as a building block for the synthesis of polypeptide supramolecular devices. A crown-carrier-α,α-disubstituted glycine with axial dissymmetry was synthesized, illustrating the compound's versatility in creating complex molecular architectures for potential applications in material science and molecular recognition (Mazaleyrat et al., 1997).

Asymmetric Synthesis of Amino Acids

The compound has played a critical role in the asymmetric synthesis of unnatural amino acids, highlighting its importance in creating enantiomerically pure compounds. This is crucial for the development of pharmaceuticals and biologically active molecules, where the stereochemistry can significantly affect the activity and interaction with biological systems (Leanna & Morton, 1993).

Radical Chemistry and Enantioselective Synthesis

The derivative of glycine, 8-phenylmenthyl N-Boc-2-bromoglycinate, was used in radical reactions to produce allyl amino acid derivatives with high diastereoselectivity. This method underscores the compound's role in enantioselective synthesis, enabling the production of compounds with specific stereochemistry, which is pivotal in drug development and synthetic chemistry (Hamon, Massy-Westropp, & Razzino, 1995).

Enhancing Reaction Rates in Organic Synthesis

The presence of N-Boc-glycine has been found to significantly enhance the reaction rates in indium-mediated allylation reactions. This discovery opens new avenues for accelerating synthetic processes, reducing reaction times, and improving efficiency in organic synthesis, particularly in the context of constructing complex molecular frameworks (Vemula, Kumar, & Cook, 2015).

properties

IUPAC Name

prop-2-enyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO4/c1-5-6-16-9(14)8(7-12)13-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOUMZBQABKMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403274
Record name L-N-t-Boc-2-bromomethyl Glycine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester

CAS RN

865701-97-9
Record name L-N-t-Boc-2-bromomethyl Glycine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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